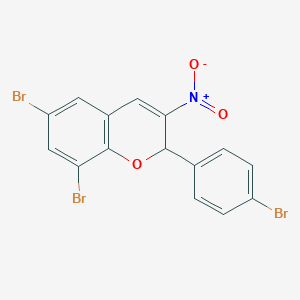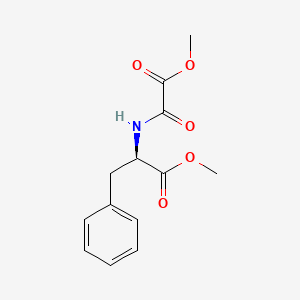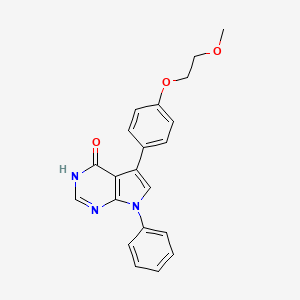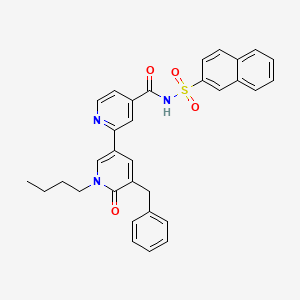
SERCA2a activator 1
Übersicht
Beschreibung
SERCA2a activator 1, also known as Compound A, is a sarco/endoplasmic reticulum Ca2±dependent ATPase 2a (SERCA2a) activator . It attenuates phospholamban inhibition and enhances the systolic and diastolic functions of the heart . It can be used for heart failure .
Physical And Chemical Properties Analysis
SERCA2a activator 1 is a solid substance with a molecular weight of 551.66 . It has a solubility of 62.5 mg/mL in DMSO (ultrasonic and warming and heat to 60°C) .Wissenschaftliche Forschungsanwendungen
1. Heart Failure Treatment
SERCA2a activator 1 plays a significant role in treating heart failure. Studies have shown that decreased activity and expression of SERCA2a, a pump regulating calcium cycling in cardiomyocytes, are hallmarks of heart failure. Small-molecule activators of SERCA2a, like N106, which increases SUMOylation of SERCA2a, have been found effective in improving ventricular function in mice with heart failure. This suggests potential therapeutic strategies for treating heart failure (Kho et al., 2015).
2. Gene Therapy in Heart Failure
SERCA2a gene therapy has shown promise in clinical trials for heart failure treatment. By restoring SERCA2a expression in patients with heart failure, contractile abnormalities and energetic inefficiencies can be corrected. This approach, which involves adeno-associated virus type 1 (AAV1) carrying the SERCA2a gene, has undergone various stages of clinical trials, indicating its potential effectiveness and safety in heart failure treatment (Lipskaia et al., 2010), (Greenberg et al., 2016).
3. High-Throughput Screening for Cardiac Therapeutics
FRET-based biosensors in live cells have been used to identify small molecules that alter the structure and activity of SERCA2a, with the aim of discovering drug-like small-molecule activators for treating heart failure. This method facilitates the identification of multiple classes of SERCA modulators, half of which are activators. These activators could lead to new treatments for heart failure (Roopnarine et al., 2023).
4. Large Animal Models in Gene Therapy Research
Research has also been conducted using large-animal models to study the effects of long-term SERCA2a overexpression in preventing heart failure. Gene transfer in these models showed improvements in systolic function and ventricular remodeling, indicating the potential of this therapy in larger scale and more clinically relevant settings (Kawase et al., 2008).
5. Ventricular Arrhythmias and Heart Failure
SERCA2a gene therapy has been evaluated for its potential to reduce ventricular arrhythmias in heart failure models. Studies show that this therapy stabilizes sarcoplasmic reticulum calcium load, reduces calcium leak, and decreases cellular triggered activity in vitro, offering a novel antiarrhythmic strategy in heart failure (Lyon et al., 2011).
Wirkmechanismus
SERCA2a activator 1 works by attenuating phospholamban inhibition and enhancing the systolic and diastolic functions of the heart . It activates the Ca2±dependent ATPase activity of cardiac sarcoplasmic reticulum (SR) vesicles . It also increases the Ca2+ transients and contraction and relaxation of isolated adult rat cardiomyocytes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-benzyl-1-butyl-6-oxopyridin-3-yl)-N-naphthalen-2-ylsulfonylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O4S/c1-2-3-17-35-22-28(19-27(32(35)37)18-23-9-5-4-6-10-23)30-21-26(15-16-33-30)31(36)34-40(38,39)29-14-13-24-11-7-8-12-25(24)20-29/h4-16,19-22H,2-3,17-18H2,1H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGJRQXKIIMWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=C(C1=O)CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SERCA2a activator 1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
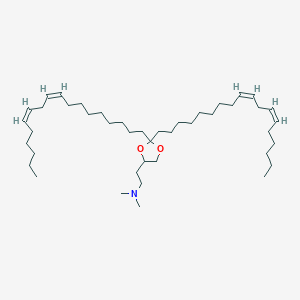
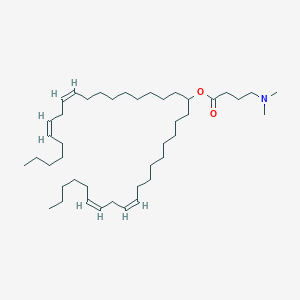
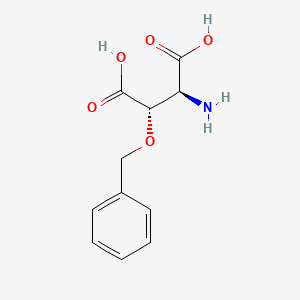

![4-[6-(4-Propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B607154.png)
![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)
